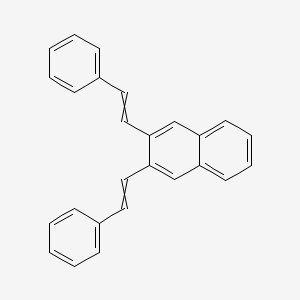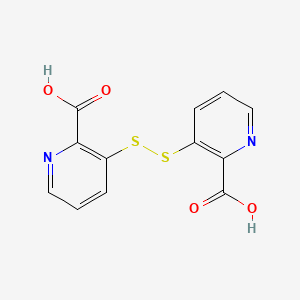
3,3'-Disulfanediyldi(pyridine-2-carboxylic acid)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Pyridinecarboxylic acid, 3,3’-dithiobis- is an organic compound that belongs to the class of pyridinecarboxylic acids It is characterized by the presence of a pyridine ring and two carboxylic acid groups, along with a disulfide linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Pyridinecarboxylic acid, 3,3’-dithiobis- typically involves the reaction of pyridine derivatives with sulfur-containing reagents. One common method is the oxidation of 2-mercaptopyridine with an oxidizing agent such as hydrogen peroxide or iodine in the presence of a base. The reaction conditions often include a solvent like ethanol or water and a temperature range of 25-50°C.
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation reactions using continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Pyridinecarboxylic acid, 3,3’-dithiobis- undergoes various chemical reactions, including:
Oxidation: The disulfide linkage can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to yield thiol derivatives.
Substitution: The carboxylic acid groups can participate in esterification and amidation reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, iodine, and other oxidizing agents.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Alcohols and amines in the presence of catalysts like sulfuric acid or dicyclohexylcarbodiimide (DCC).
Major Products:
Oxidation: Sulfonic acids.
Reduction: Thiol derivatives.
Substitution: Esters and amides.
Applications De Recherche Scientifique
2-Pyridinecarboxylic acid, 3,3’-dithiobis- has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in redox biology.
Medicine: Explored for its therapeutic potential in treating diseases related to oxidative stress and inflammation.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-Pyridinecarboxylic acid, 3,3’-dithiobis- involves its ability to interact with various molecular targets through its disulfide linkage and carboxylic acid groups. It can modulate redox reactions and inhibit specific enzymes by forming covalent bonds with thiol groups in proteins. This interaction can affect cellular pathways involved in oxidative stress and inflammation.
Comparaison Avec Des Composés Similaires
- Picolinic acid (2-pyridinecarboxylic acid)
- Nicotinic acid (3-pyridinecarboxylic acid)
- Isonicotinic acid (4-pyridinecarboxylic acid)
Comparison:
- Picolinic Acid: Similar in structure but lacks the disulfide linkage, making it less reactive in redox reactions.
- Nicotinic Acid: Known for its role as a vitamin (niacin) and differs in its biological activity and applications.
- Isonicotinic Acid: Used in the synthesis of pharmaceuticals, with different reactivity due to the position of the carboxylic acid group.
2-Pyridinecarboxylic acid, 3,3’-dithiobis- stands out due to its unique disulfide linkage, which imparts distinct chemical reactivity and potential for diverse applications in research and industry.
Propriétés
Numéro CAS |
34558-54-8 |
|---|---|
Formule moléculaire |
C12H8N2O4S2 |
Poids moléculaire |
308.3 g/mol |
Nom IUPAC |
3-[(2-carboxypyridin-3-yl)disulfanyl]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C12H8N2O4S2/c15-11(16)9-7(3-1-5-13-9)19-20-8-4-2-6-14-10(8)12(17)18/h1-6H,(H,15,16)(H,17,18) |
Clé InChI |
CSDCRXNMELSDTH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(N=C1)C(=O)O)SSC2=C(N=CC=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



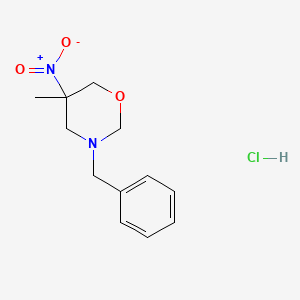
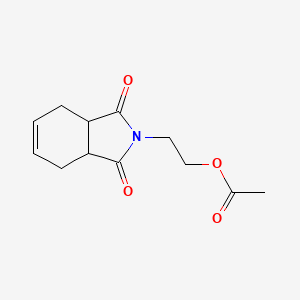
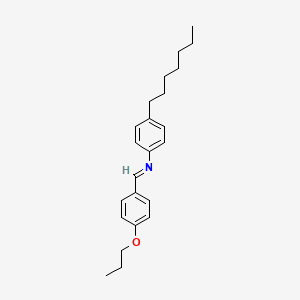
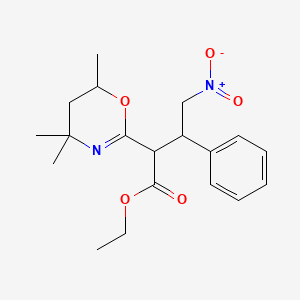
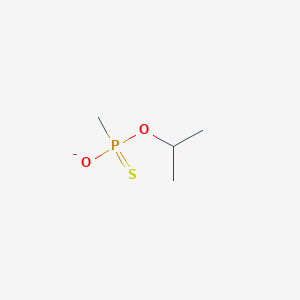
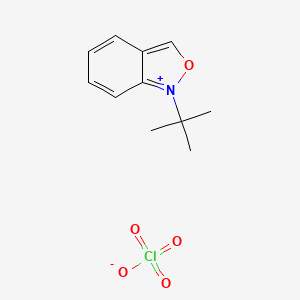
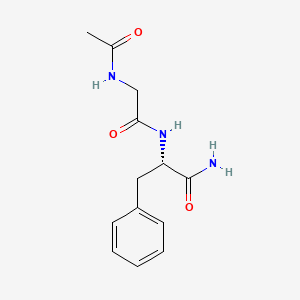
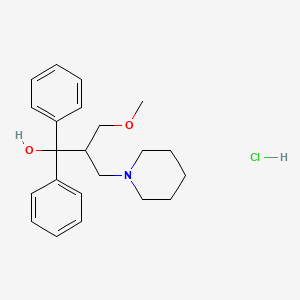

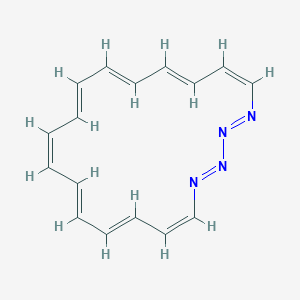
![[[Carboxy(phenyl)carbamoyl]disulfanyl]carbonyl-phenylcarbamic acid](/img/structure/B14695343.png)
